3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine is a fluorinated organic compound with the molecular formula C₈H₁₂F₈N₂. This compound is characterized by the presence of eight fluorine atoms attached to the carbon chain, making it highly fluorinated. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine typically involves the fluorination of octane derivatives followed by amination. One common method involves the reaction of 1,8-diiodooctane with a fluorinating agent such as silver fluoride (AgF) to introduce the fluorine atoms. The resulting fluorinated intermediate is then subjected to amination using ammonia (NH₃) or an amine source under controlled conditions to yield the desired diamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity. The fluorination step is often carried out using electrochemical fluorination (ECF) or direct fluorination techniques to achieve efficient incorporation of fluorine atoms .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: The compound is studied for its potential use in biological systems, including as a fluorinated probe for imaging and diagnostics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its fluorinated nature, which can enhance bioavailability and stability.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine involves its interaction with molecular targets through its fluorinated carbon chain and amine groups. The fluorine atoms impart unique electronic properties, making the compound highly resistant to degradation and reactive under specific conditions. The amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .
Vergleich Mit ähnlichen Verbindungen
3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diol: A similar compound with hydroxyl groups instead of amine groups.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Another fluorinated compound with thiol groups.
Uniqueness: 3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diamine is unique due to its combination of fluorine atoms and amine groups, which provide distinct chemical properties. The presence of multiple fluorine atoms enhances its chemical stability and resistance to degradation, while the amine groups offer versatility in chemical reactions and interactions .
Eigenschaften
CAS-Nummer |
94403-06-2 |
---|---|
Molekularformel |
C8H12F8N2 |
Molekulargewicht |
288.18 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6-octafluorooctane-1,8-diamine |
InChI |
InChI=1S/C8H12F8N2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h1-4,17-18H2 |
InChI-Schlüssel |
YIRGAJMKHDSMQU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(C(C(C(CCN)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.